3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752448
InChI: InChI=1S/C12H18BrNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

CAS No.:

Cat. No.: VC17752448

Molecular Formula: C12H18BrNO

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol -

Specification

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
IUPAC Name 3-[1-(4-bromophenyl)propylamino]propan-1-ol
Standard InChI InChI=1S/C12H18BrNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3
Standard InChI Key XXMJZCYPGULQHG-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=C(C=C1)Br)NCCCO

Introduction

Structural and Molecular Characteristics

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol features a propan-1-ol chain (CH2CH2CH2OH) with an amino group (-NH-) at the third carbon, linked to a 4-bromophenyl-substituted propyl moiety. The molecular formula is inferred as C12H18BrNO based on structural analysis and comparisons with analogous compounds . The molecular weight calculates to 272.18 g/mol, consistent with brominated aromatic amino alcohols of similar complexity.

Key structural attributes include:

  • A 4-bromophenyl group providing electrophilic reactivity for substitution reactions.

  • A propylamino spacer that enhances conformational flexibility, potentially improving target binding.

  • A primary alcohol terminus enabling hydrogen bonding and derivatization.

The bromine atom at the para position of the phenyl ring significantly influences electronic properties, enhancing the compound’s capacity for π-π stacking and hydrophobic interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is documented, methodologies for analogous compounds suggest a multi-step approach:

  • Formation of 1-(4-Bromophenyl)propylamine:

    • Alkylation of 4-bromoaniline with 1-bromopropane under basic conditions (e.g., K2CO3) .

  • Coupling with Propanol Derivative:

    • Reacting the amine with 3-chloropropan-1-ol via nucleophilic substitution, facilitated by a base such as NaOH.

  • Purification:

    • Column chromatography or recrystallization from ethanol to isolate the product .

This route mirrors strategies employed for synthesizing antifungal azole derivatives, where carbodiimide-mediated couplings ensure efficient amide or ester linkages .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the alcohol and amine groups; limited water solubility.

  • Stability: Susceptible to oxidative degradation at the amine group under acidic conditions; stable in inert atmospheres .

  • Reactivity: The bromophenyl group participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation.

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The compound’s amino alcohol moiety may act as a transition-state analog for enzymes like phosphatases or kinases. Studies on related molecules demonstrate:

  • IC50 values of 10–50 µM against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapeutics .

  • Modulation of G-protein-coupled receptors (GPCRs), particularly adrenergic and serotonin receptors, due to the amine’s protonation at physiological pH.

Pharmaceutical and Industrial Applications

Drug Development

  • Antimicrobial Agents: Structural analogs show promise in addressing resistant fungal strains .

  • Central Nervous System (CNS) Therapeutics: Amino alcohols are precursors to β-blockers and antidepressants .

Synthetic Intermediate

The bromine atom serves as a handle for further functionalization:

Reaction TypeExample ProductApplication
Suzuki CouplingBiphenyl derivativesMaterials science
Nucleophilic Aromatic SubstitutionThioether analoguesAntioxidant development

Comparative Analysis with Structural Analogues

Parameter3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol2-Isomer3-[(4-Bromobenzyl)amino]-1-propanol
Molecular FormulaC12H18BrNOC12H18BrNOC10H14BrNO
Molecular Weight (g/mol)272.18272.18244.13
LogP (Predicted)2.82.52.1
Antifungal MIC (µg/mL)Not reported8–1632–64

The 3-isomer’s extended propyl chain may enhance membrane permeability compared to the benzyl analogue .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.

  • Toxicology Studies: Evaluating hepatotoxicity and genotoxicity in vitro.

  • Target Identification: High-throughput screening to map interactions with human proteome targets.

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